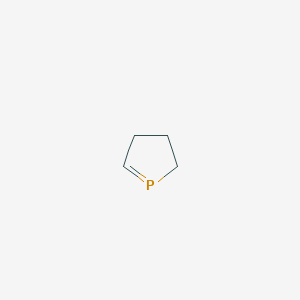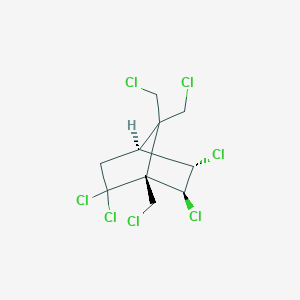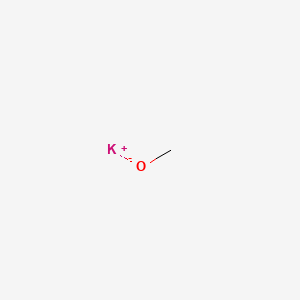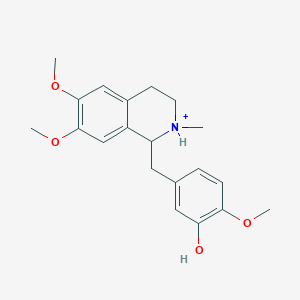
Laudanine(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Laudanine(1+) is an organic cation that is the conjugate acid of laudanine, obtained by protonation of the tertiary amino group. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a laudanine.
Aplicaciones Científicas De Investigación
Historical Analysis of Chemical Theories
Laudanine(1+) has been referenced in the context of historical analyses of chemical theories, specifically in discussions about the evolution of scientific theories from phlogiston theory to oxidation theory. The research suggests that Laudanine(1+) has played a role in understanding the historical and philosophical aspects of scientific progress, illustrating the link between history and philosophy in science (Du Hong, 2009).
Biosynthesis Pathways
Laudanine(1+) has been studied for its role in the biosynthesis of papaverine, an opium alkaloid. The biosynthetic pathway involves the conversion of norcoclaurine into (S)-reticuline, which is then methylated to generate (S)-laudanine. This process is a critical step in the production of papaverine, highlighting the significance of Laudanine(1+) in the biosynthesis of important alkaloids (Xu Han et al., 2010).
Impurities in Processed Morphine and Heroin
Laudanine(1+) is a member of the tetrahydrobenzylisoquinoline family and has been identified as an impurity in processed morphine and heroin. Studies have focused on how these alkaloids degrade under certain conditions and the formation of impurities during the processing of these substances, shedding light on the forensic analysis and classification of illicit drug samples (Steven G. Toske et al., 2006).
Role in Neurology and Pharmacology
Laudanine(1+) has been studied for its effects on the central nervous system, particularly in relation to its interactions with nicotinic acetylcholine receptors. The compound's actions at these receptors could have implications for understanding and potentially treating conditions related to the nervous system (Florence Chiodini et al., 2001).
Propiedades
Nombre del producto |
Laudanine(1+) |
|---|---|
Fórmula molecular |
C20H26NO4+ |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
5-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3/p+1 |
Clave InChI |
MPYHGNAJOKCMAQ-UHFFFAOYSA-O |
SMILES canónico |
C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



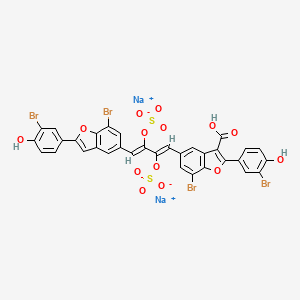
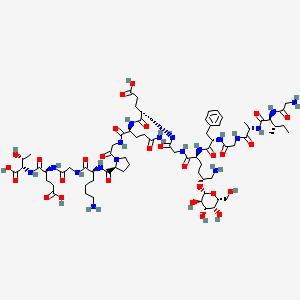
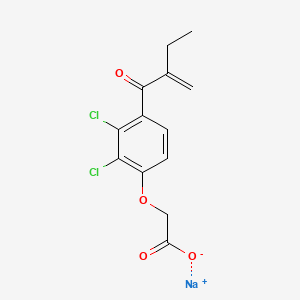
![sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262485.png)




![8-[(3-Chloro-1-benzothiophen-2-yl)methyl]-9-cyclopropyl-10-[4-(hydroxymethyl)phenyl]-3,5-dioxo-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-4-carboxamide](/img/structure/B1262491.png)

